molecular formula C10H9N3S B6256025 4-(pyrazin-2-ylsulfanyl)aniline CAS No. 1155799-57-7

4-(pyrazin-2-ylsulfanyl)aniline

Cat. No.: B6256025
CAS No.: 1155799-57-7
M. Wt: 203.3
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Description

4-(Pyrazin-2-ylsulfanyl)aniline is a chemical compound of significant interest in scientific research and development, particularly in the field of medicinal chemistry. With the molecular formula C10H9N3S, it features a molecular scaffold that combines an aniline group with a pyrazine ring via a sulfanyl (sulfur) bridge. This structure makes it a versatile precursor or building block for the synthesis of more complex molecules. Researchers utilize this and related aniline-pyrazine compounds as key intermediates in the design and development of novel pharmacologically active agents . For instance, structurally similar pyrazine derivatives have been successfully synthesized and screened for anti-cancer activity in assays against colorectal cancer cell lines such as HCT116 and SW620, demonstrating the value of this chemotype in generating bioactive compounds . The precise molecular weight and structural data for the sulfur-based compound should be verified via analytical methods. As with all fine chemicals intended for research, handling should be performed by qualified professionals in a laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1155799-57-7

Molecular Formula

C10H9N3S

Molecular Weight

203.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrazin-2-ylsulfanyl)aniline typically involves the reaction of pyrazine-2-thiol with aniline under specific conditions. One common method is the nucleophilic substitution reaction where pyrazine-2-thiol reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(pyrazin-2-ylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed for reduction.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Scientific Research Applications

4-(pyrazin-2-ylsulfanyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(pyrazin-2-ylsulfanyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl group can form strong interactions with metal ions or other nucleophilic centers, which can be crucial for its biological activity .

Comparison with Similar Compounds

Substituent Functional Groups and Electronic Effects

The sulfanyl group (-S-) in 4-(pyrazin-2-ylsulfanyl)aniline distinguishes it from analogs with sulfonyl (-SO₂-) or amino (-NH-) linkages. Key comparisons include:

Compound Name Key Substituent/Functional Group Electronic Effects Applications/Reactivity Reference
This compound Pyrazine-S-aniline Sulfanyl acts as a weak electron donor Ligand for metal coordination, organic synthesis
4-(Piperidinylsulfonyl)aniline Piperidine-SO₂-aniline Sulfonyl is strongly electron-withdrawing Potential bioactive molecule (e.g., enzyme inhibition)
4-Chloro-N-(pyrazin-2-yl)aniline Pyrazine-NH-aniline + Cl Amino linkage enhances basicity; Cl is EWG* Coordination chemistry, hydrogen-bonded networks
4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline Pyrrolidine-SO₂-CH₂-aniline Sulfonyl and methyl spacer alter steric effects Crystal engineering, supramolecular chemistry
4-(Tris(4-methylpyrazolyl)methyl)aniline Tris(pyrazolyl)methane-aniline Tridentate ligand with tunable steric bulk Catalysis, biomedical chemistry (e.g., Mn complexes)

*EWG = Electron-Withdrawing Group

Key Observations :

  • The sulfanyl group in the target compound offers moderate electron donation compared to sulfonyl analogs, which could influence metal-ligand binding strengths .
  • Pyrazine vs.

Crystal Packing and Hydrogen-Bonding Interactions

Crystallographic data for this compound is unavailable in the evidence, but comparisons with analogs reveal trends:

  • 4-(Tris(4-methylpyrazolyl)methyl)aniline exhibits two polymorphs (I and II) with distinct N–H···N hydrogen-bonding networks, leading to different dihedral angles between pyrazolyl rings (22.66° vs. 57.19°) .
  • 4-Chloro-N-(pyrazin-2-yl)aniline forms dimeric N–H···N hydrogen bonds in its asymmetric unit , whereas 4-Chloro-N-(2-pyridyl)aniline shows similar dimerization but with larger dihedral angles between aromatic planes (41.84°–49.24°) .

Ligand Behavior in Coordination Chemistry

  • Tris(pyrazolyl)methane analogs (e.g., 4-(tris(4-methylpyrazolyl)methyl)aniline) form stable tridentate complexes with transition metals (e.g., Mn, Rh), useful in catalysis and cancer therapeutics .
  • Pyrazine-containing ligands: The pyrazine ring in this compound could act as a π-accepting ligand, while the sulfanyl group may serve as a flexible linker. This contrasts with rigid sulfonyl or amino bridges in other analogs.

Data Table: Structural and Functional Comparison

Property This compound 4-(Piperidinylsulfonyl)aniline 4-Chloro-N-(pyrazin-2-yl)aniline Tris(pyrazolyl)methane Analogs
Functional Group Sulfanyl (-S-) Sulfonyl (-SO₂-) Amino (-NH-) Tris(pyrazolyl)methane
Heteroaromatic Ring Pyrazine (2N) None Pyrazine (2N) Pyrazole (1N per ring)
Electron Effects Moderate donor Strong EWG Donor (NH) + EWG (Cl) Variable (steric tuning)
Coordination Sites Pyrazine N, potential S donor Unlikely Pyrazine N, NH Three pyrazolyl N
Polymorphism Observed Not reported Not reported Yes (dimers) Yes (two polymorphs)
Applications Organic synthesis, ligands Bioactive molecules Supramolecular chemistry Catalysis, biomedicine

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